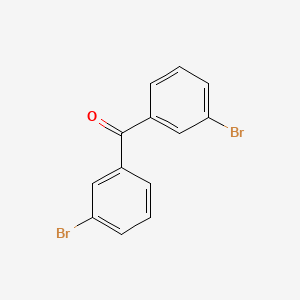

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium, commonly known as TBTB, is a chemical compound that has been used in a variety of scientific research applications. It is a colorless, odorless, non-toxic compound that is soluble in organic solvents. TBTB has been used in the synthesis of various organic compounds, as well as for the study of biochemical and physiological effects in lab experiments.

Applications De Recherche Scientifique

Gold-Catalyzed Cycloisomerization

The compound is relevant in the context of gold-catalyzed reactions, such as the cycloisomerization of 1,5-allenynes to produce cross-conjugated trienes. These reactions proceed through a unique mechanism involving nucleophilic addition and a subsequent hydrogen shift, demonstrating the compound's utility in facilitating complex transformations in organic synthesis (Cheong et al., 2008).

Electrochemical Properties of Tetrasubstituted Tetraphenylethenes

Research into the electrochemical properties of tetrasubstituted tetraphenylethenes has shown the utility of derivatives in understanding electron transfer processes. These studies have implications for the design of materials with specific electronic properties, indicating the broader applicability of such compounds in materials science (Schreivogel et al., 2006).

Trifluoromethoxylation of Aliphatic Substrates

The compound is also utilized in synthetic organic chemistry, specifically in the trifluoromethoxylation of aliphatic substrates. This reaction represents a novel method for introducing trifluoromethoxy groups into organic molecules, showcasing the compound's role in expanding the toolkit for molecular synthesis (Marrec et al., 2010).

Liquid Chromatographic Determination

In analytical chemistry, the compound has been applied in the development of methodologies for the liquid chromatographic determination of organotin compounds. This application underscores its utility in enhancing detection and quantification techniques in environmental and materials science (Compañó et al., 1995).

Anti-Cancer Applications

Explorations into anti-cancer applications have been conducted, particularly in the development of gold(I) phosphine complexes for cancer treatment. These studies reveal the potential of such compounds in therapeutic contexts, indicating their significance beyond traditional chemical synthesis and into biomedicine (Reddy et al., 2017).

Organometallic Chemistry and Catalysis

In organometallic chemistry and catalysis, the compound has been implicated in reactions involving tris(pentafluorophenyl)borane, demonstrating its role in facilitating unique chemical transformations. This highlights its relevance in the development of new catalytic processes that could impact various industrial applications (Erker, 2005).

Propriétés

IUPAC Name |

(4-acetylphenyl)-trifluoroboranuide;tetrabutylazanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6(13)7-2-4-8(5-3-7)9(10,11)12/h5-16H2,1-4H3;2-5H,1H3/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTWGMLLLDCCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)C(=O)C)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43BF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Acetylphenyl)trifluoroboranuide; tetrabutylazanium | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2924692.png)

![N-[(5-Cyclopropyl-2-fluorophenyl)methyl]prop-2-enamide](/img/structure/B2924693.png)

![5-methoxy-2-((2-methoxybenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2924698.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2924699.png)

![3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2924700.png)

![Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2924707.png)

![4-[Benzyl(methylsulfonyl)amino]benzoic acid](/img/structure/B2924711.png)